

Application Notes and Protocols for the Quantification of Rosiridin

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Compound of Interest		
Compound Name:	Rosiridin	
Cat. No.:	B1679570	Get Quote

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These application notes provide detailed methodologies for the accurate quantification of **Rosiridin** in various matrices, including plant extracts and biological samples. The protocols are based on established and validated analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).

Introduction to Rosiridin

Rosiridin, a monoterpene glycoside, is a significant bioactive compound found in plants of the Rhodiola genus, particularly Rhodiola rosea. It is recognized for its potential neuroprotective effects, including the inhibition of monoamine oxidases A and B, which suggests its therapeutic value in managing depression and senile dementia.[1] Recent studies have also highlighted its role in attenuating cognitive impairments by inhibiting oxidative and nitrative stress, which in turn affects caspase-3/9 and TNF-α signaling pathways.[2] Accurate and precise quantification of **Rosiridin** is crucial for the quality control of herbal products, pharmacokinetic studies, and understanding its pharmacological mechanisms.

Quantitative Data Summary

The following tables summarize quantitative data for **Rosiridin** from various studies, providing a comparative overview of its levels in different samples and under different analytical conditions.



Table 1: Quantification of Rosiridin in Rhodiola rosea Extracts by UHPLC-DAD-ESI-MSn

Sample Collection Time	Extraction Method	Rosiridin Concentration (mg/100g of freeze-dried rhizome)
Before flowering season	Accelerated Solvent Extraction (ASE) with 85% Methanol	Not Quantified
In flowering season	Accelerated Solvent Extraction (ASE) with 85% Methanol	Not Quantified
After flowering season	Accelerated Solvent Extraction (ASE) with 85% Methanol	Not Quantified
Before flowering season	Maceration with 70% Ethanol	Not Quantified

Note: While the study identified **Rosiridin**, specific quantitative data for this compound was not provided in the cited text. The table structure is provided as a template for data presentation.

Table 2: Plasma Concentration of **Rosiridin** in Rats after Oral Administration of Rhodiola rosea Extract

Analyte	Dose	Cmax (ng/mL)	Tmax (min)
Rosiridin	28 mg/kg p.o.	501.5	15 - 30

Experimental Protocols

This section provides detailed protocols for the quantification of **Rosiridin** using HPLC, LC-MS, and HPTLC.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is adapted from a method for the simultaneous detection of five marker compounds in R. rosea.[3]



Objective: To quantify **Rosiridin** in plant material and commercial products.

Instrumentation:

- · HPLC system with a gradient pump
- C18 reversed-phase column
- Column oven
- Diode Array Detector (DAD) or UV detector

Reagents:

- Acetonitrile (HPLC grade)
- Phosphate buffer
- · Reference standard of Rosiridin

Chromatographic Conditions:

Parameter	Value
Column	C18
Mobile Phase	Phosphate buffer / Acetonitrile gradient
Flow Rate	1.0 mL/min
Column Temperature	60 °C
Detection Wavelength	205 nm
Injection Volume	10 μL
Run Time	27 minutes

Procedure:



- Standard Preparation: Prepare a stock solution of Rosiridin reference standard in methanol.
 Prepare a series of calibration standards by diluting the stock solution.
- Sample Preparation:
 - For plant material: Extract the powdered material with a suitable solvent (e.g., 60% ethanol) using sonication or maceration.
 - Filter the extract through a 0.45 μm syringe filter.
- Analysis: Inject the prepared standards and samples into the HPLC system.
- Quantification: Create a calibration curve by plotting the peak area of the Rosiridin standard against its concentration. Determine the concentration of Rosiridin in the samples from the calibration curve.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) Method

This protocol is based on a method for the qualitative and quantitative analysis of Rhodiola rosea rhizome extracts.[4]

Objective: To identify and quantify **Rosiridin** in plant extracts with high sensitivity and selectivity.

Instrumentation:

- UHPLC system
- ZORBAX SB-C18 Rapid Resolution HD analytical column (100 × 2.1 mm, 1.8 μm)
- Linear ion-trap mass spectrometer with an electrospray ionization (ESI) source

Reagents:

- Water (LC-MS grade) with 0.1% formic acid (Solvent A)
- Acetonitrile (LC-MS grade) (Solvent B)



Rosiridin reference standard

Chromatographic and MS Conditions:

Parameter	Value
Column	ZORBAX SB-C18 Rapid Resolution HD (100 × 2.1 mm, 1.8 μm)
Mobile Phase Gradient	0 min: 2% B; 13.33 min: 22% B; 22.22 min: 70% B; 22.66 min: 2% B; 28 min: 2% B
Flow Rate	0.450 mL/min
Column Temperature	40 °C
Injection Volume	2.5 μL (for ASE extracts), 5.0 μL (for macerates)
Ionization Mode	ESI Negative
Mass Range	m/z 50 to 2000

Procedure:

- Standard and Sample Preparation: Follow the same procedure as for the HPLC method, using LC-MS grade solvents.
- Analysis: Inject the prepared standards and samples into the UHPLC-MS system.
- Quantification: Use the peak area from the extracted ion chromatogram (EIC) corresponding
 to the m/z of Rosiridin to construct a calibration curve and quantify the analyte in the
 samples.

High-Performance Thin-Layer Chromatography (HPTLC) Method

This protocol is adapted from a method for the analysis of phenylpropanoids in Rhodiola species.[5]



Objective: For rapid and simultaneous analysis of multiple samples for the quantification of **Rosiridin**.

Instrumentation:

- HPTLC system with an automatic applicator
- HPTLC plates pre-coated with Silica gel 60 F254
- Developing chamber
- Densitometric scanner

Reagents:

- Chloroform
- Methanol
- Water
- Rosiridin reference standard

Chromatographic Conditions:

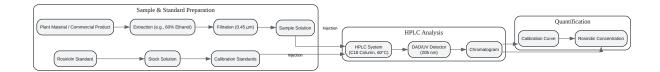
Parameter	Value
Stationary Phase	HPTLC plates Silica gel 60 F254
Mobile Phase	Chloroform : Methanol : Water (65:35:10.5, v/v/v)
Application Volume	Variable (e.g., 5 μL)
Detection	Densitometric scanning at 250 nm

Procedure:



- Standard and Sample Preparation: Prepare standard and sample solutions as described for the HPLC method.
- Application: Apply the standard and sample solutions as bands onto the HPTLC plate using the automatic applicator.
- Development: Develop the plate in the developing chamber with the mobile phase until the solvent front reaches a predetermined distance.
- Drying: Dry the plate in an oven.
- Densitometry: Scan the dried plate at 250 nm.
- Quantification: Create a calibration curve by plotting the peak area of the Rosiridin standard against its concentration. Determine the concentration of Rosiridin in the samples from the calibration curve.

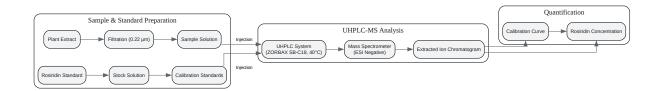
Visualizations Experimental Workflows



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Caption: HPLC workflow for Rosiridin quantification.



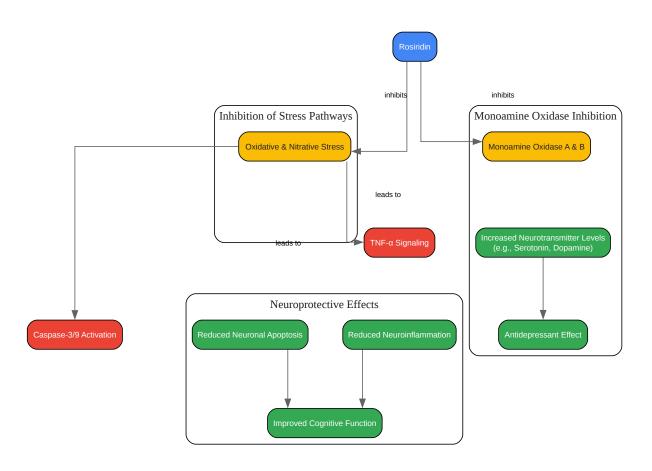


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Caption: UHPLC-MS workflow for **Rosiridin** quantification.

Signaling Pathway





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Caption: Signaling pathways modulated by Rosiridin.

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References

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